molecular formula C12H14O4 B8345760 Methyl 2-(formyl-5-methylphenoxy)propionate

Methyl 2-(formyl-5-methylphenoxy)propionate

Cat. No.: B8345760
M. Wt: 222.24 g/mol
InChI Key: OMXDYHQUDXOOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(formyl-5-methylphenoxy)propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-formyl-5-methylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8-4-5-10(7-13)11(6-8)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

OMXDYHQUDXOOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OC(C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.0 g (0.0441 mole) of 4-methylsalicylaldehyde, 7.31 g (0.0529 mole) of potassium carbonate, and 8.62 g (0.0529 mole) of methyl 2-bromopropionate in 50 mL of 2-butanone was heated at 70° C. for approximately seventeen hours. The mixture was then filtered, and the filtrate was evaporated under reduced pressure, leaving a light yellow oil as a residue. This oil was placed on a silica gel column and eluted first with diethyl ether/petroleum ether (25/75) and then with diethyl ether. After the product-containing fractions were combined and the solvents evaporated under reduced pressure, 8.2 g of methyl 2-(2-formyl-5-methylphenoxy)propionate was recovered as a white solid, m.p. 65°-68° C. The NMR and IR spectra were consistent with the proposed structure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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